molecular formula C14H19FN2O2 B2986867 4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol CAS No. 2097891-46-6

4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol

Cat. No.: B2986867
CAS No.: 2097891-46-6
M. Wt: 266.316
InChI Key: IZGBSUYNLKWZHT-UHFFFAOYSA-N
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Description

“4-[4-(2-Fluorophenyl)piperazin-1-yl]oxolan-3-ol” is a chemical compound that has been studied in the context of its potential inhibitory effects on human Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of this compound and its analogues has been explored in various studies. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is considered a key pharmacophoric feature for the inhibition of tyrosinase from Agaricus bisporus (AbTYR) .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory effects on ENTs. For example, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Synthesis and Characterization

The compound's synthesis often involves complex reactions aiming to introduce specific functional groups that impart desired properties. For instance, the synthesis of related compounds typically employs condensation reactions, utilizing carbamimide and acid derivatives under basic conditions. These processes are meticulously characterized by spectroscopic methods like LCMS, NMR, and IR, alongside X-ray diffraction studies to confirm the molecular structure. Such detailed characterization facilitates understanding the compound's crystalline form and intermolecular interactions, which are crucial for its potential applications (C. Sanjeevarayappa et al., 2015).

Biological Evaluation

The biological activities of compounds within this chemical class are of significant interest. For instance, the antimicrobial and anthelmintic activities of synthesized compounds are evaluated against various strains of bacteria and parasites. These studies contribute to understanding the compound's potential as a therapeutic agent. The biological evaluation often reveals a spectrum of activity, from moderate to poor, against specific targets, underscoring the importance of structural modifications to enhance efficacy (C. Sanjeevarayappa et al., 2015).

Photoluminescence Properties

Compounds with similar structural motifs have been studied for their photoluminescence properties, contributing to the development of new materials with potential applications in sensing, imaging, and light-emitting devices. The synthesis of coordination polymers incorporating drug ligands like enoxacin has shown that such compounds can exhibit strong blue fluorescence, which is of interest for developing novel fluorescent materials (Liang-cai Yu et al., 2006).

Future Directions

Future research could focus on further structural modifications to improve its potency and selectivity, potentially leading to the development of useful pharmacological agents . Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various conditions.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-11-3-1-2-4-12(11)16-5-7-17(8-6-16)13-9-19-10-14(13)18/h1-4,13-14,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGBSUYNLKWZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COCC2O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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